molecular formula C12H17F3N4O3 B2645557 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034416-83-4

1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2645557
CAS No.: 2034416-83-4
M. Wt: 322.288
InChI Key: AOTCLSHVAGTPAG-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

      Starting Material: 4-piperidone

      Reaction: Acylation with 2-methoxyacetyl chloride in the presence of a base such as triethylamine.

      Conditions: Solvent like dichloromethane, room temperature.

  • Triazole Ring Formation:

      Starting Material: The acylated piperidine intermediate.

      Reaction: Cyclization with 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol.

      Conditions: Solvent like ethanol, reflux conditions.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(1-(2-carboxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one.

    Reduction: 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new pharmaceuticals.
  • Studied for its antimicrobial and antifungal properties.

Industry:

  • Used in the development of agrochemicals.
  • Potential applications in material science for the development of new polymers.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cytochrome P450, which are involved in drug metabolism.

    Pathways: Inhibition of enzyme activity leading to disruption of metabolic pathways in microorganisms.

Comparison with Similar Compounds

    1-(1-(2-Methoxyacetyl)piperidin-4-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the trifluoromethyl group, which may affect its biological activity.

    1-(1-(2-Methoxyacetyl)piperidin-4-yl)-4-methyl-3-(methyl)-1H-1,2,4-triazol-5(4H)-one: Substitution of the trifluoromethyl group with a methyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O3/c1-17-10(12(13,14)15)16-19(11(17)21)8-3-5-18(6-4-8)9(20)7-22-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTCLSHVAGTPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)COC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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